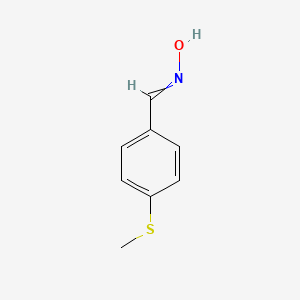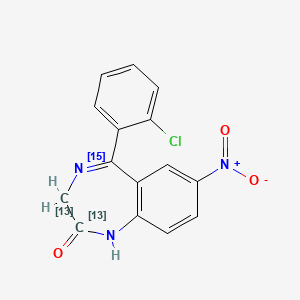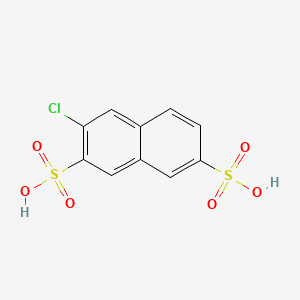
3-Chloro-2,7-naphthalenedisulfonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,7-naphthalenedisulfonic Acid is an organic compound with the molecular formula C10H7ClO6S2. It is a derivative of naphthalene, characterized by the presence of a chlorine atom and two sulfonic acid groups at the 2 and 7 positions on the naphthalene ring. This compound is primarily used as an intermediate in various chemical syntheses, including the production of dyes and pigments .
Métodos De Preparación
The synthesis of 3-Chloro-2,7-naphthalenedisulfonic Acid typically involves the sulfonation of 3-chloronaphthalene. The process begins with the chlorination of naphthalene to produce 3-chloronaphthalene, which is then subjected to sulfonation using concentrated sulfuric acid. The reaction conditions, such as temperature and concentration of sulfuric acid, are carefully controlled to ensure the selective introduction of sulfonic acid groups at the desired positions .
Industrial production methods often involve continuous processes to enhance efficiency and yield. These methods may include the use of advanced reactors and catalysts to optimize the reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
3-Chloro-2,7-naphthalenedisulfonic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions. Common reagents for these reactions include sodium hydroxide and ammonia.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to produce corresponding sulfonates.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield hydroxy-naphthalenedisulfonic acids, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Chloro-2,7-naphthalenedisulfonic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays. Its sulfonic acid groups enhance its solubility in aqueous solutions, facilitating its use in biological systems.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It is employed in the production of specialty chemicals, including surfactants and dispersants.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2,7-naphthalenedisulfonic Acid involves its interaction with molecular targets through its functional groups. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins and enzymes, influencing their activity. Additionally, the chlorine atom can participate in halogen bonding, further modulating the compound’s interactions with biological molecules .
The pathways involved in its mechanism of action depend on the specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
3-Chloro-2,7-naphthalenedisulfonic Acid can be compared with other naphthalenedisulfonic acids, such as:
1,5-Naphthalenedisulfonic Acid: This compound has sulfonic acid groups at the 1 and 5 positions.
3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic Acid: This derivative contains a hydroxyl and nitroso group, providing additional sites for chemical modification.
2,7-Naphthalenedisulfonic Acid: Lacking the chlorine atom, this compound is used in the synthesis of dyes and pigments.
The uniqueness of this compound lies in its combination of chlorine and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various chemical syntheses and applications.
Propiedades
Fórmula molecular |
C10H7ClO6S2 |
|---|---|
Peso molecular |
322.7 g/mol |
Nombre IUPAC |
3-chloronaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H7ClO6S2/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17/h1-5H,(H,12,13,14)(H,15,16,17) |
Clave InChI |
HAAYLBIQGOZXRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=CC(=C(C=C21)Cl)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


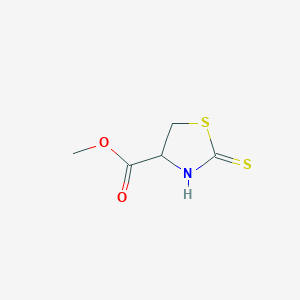
![[4,4'-Bipyridine]-3,3'-diamine](/img/structure/B13406484.png)
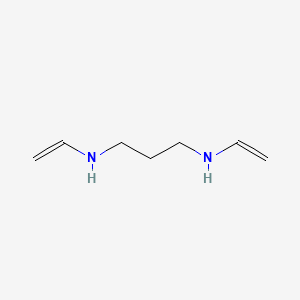
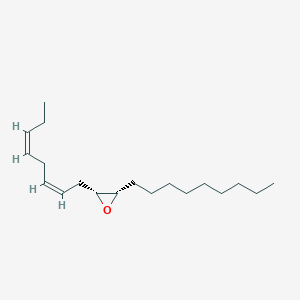
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13406490.png)
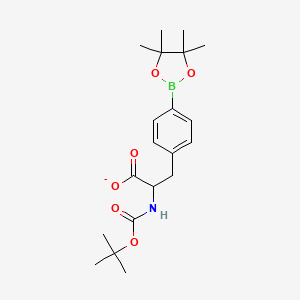
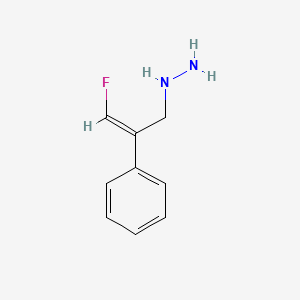
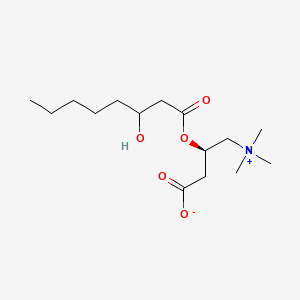
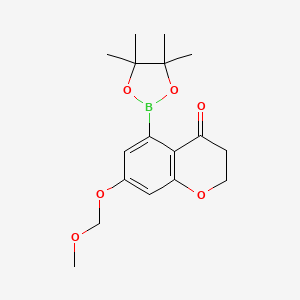
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)
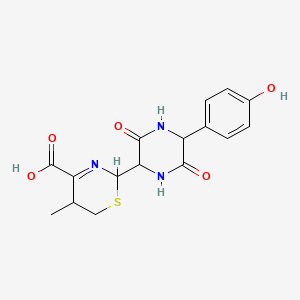
![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
